molecular formula C22H26O4 B13817744 Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester CAS No. 70714-74-8

Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester

Cat. No.: B13817744
CAS No.: 70714-74-8
M. Wt: 354.4 g/mol
InChI Key: JNQGUZHCDNTTRD-UHFFFAOYSA-N
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Description

Properties

CAS No.

70714-74-8

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

bis(2-methyl-1-phenylpropan-2-yl) oxalate

InChI

InChI=1S/C22H26O4/c1-21(2,15-17-11-7-5-8-12-17)25-19(23)20(24)26-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3

InChI Key

JNQGUZHCDNTTRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)OC(=O)C(=O)OC(C)(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is synthesized via esterification of ethanedioic acid (oxalic acid) with 1,1-dimethyl-2-phenylethanol under conditions favoring diester formation. The general reaction involves:

  • Reactants: Ethanedioic acid and 1,1-dimethyl-2-phenylethanol
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used to activate the carboxyl groups.
  • Dehydrating Agent: Removal of water to drive the equilibrium towards ester formation, often achieved by azeotropic distillation or use of molecular sieves.
  • Solvent: Non-polar or slightly polar solvents like toluene or dichloromethane may be used to facilitate the reaction.

The reaction proceeds via nucleophilic attack of the alcohol hydroxyl group on the activated carboxyl carbon of ethanedioic acid, forming the ester linkage.

Specific Methodological Details

While direct literature detailing the exact stepwise synthesis of this compound is scarce, the preparation can be inferred from standard esterification protocols and the chemical nature of the reactants.

  • Step 1: Activation of ethanedioic acid by protonation of the carboxyl groups using a strong acid catalyst.
  • Step 2: Addition of 1,1-dimethyl-2-phenylethanol under controlled temperature (typically 60–120 °C) to promote ester bond formation.
  • Step 3: Continuous removal of water formed during the reaction to shift equilibrium.
  • Step 4: Purification by recrystallization or chromatographic techniques to isolate the pure diester.

Catalytic and Alternative Approaches

Recent advances in ester synthesis suggest that alternative catalytic systems, such as arylboronic acid catalysis in the presence of oxalic acid, can facilitate esterification and related transformations. For example, arylboronic acid-catalyzed racemization and ester formation have been reported using oxalic acid as a co-catalyst, which may be adapted for synthesizing oxalate esters like this compound.

Analytical and Purification Considerations

Chromatographic Analysis

This compound can be effectively separated and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The method typically employs:

  • Mobile Phase: Mixtures of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).
  • Column: Newcrom R1 HPLC column with 3 µm particle size for fast UPLC applications.
  • Applications: Suitable for isolation of impurities and pharmacokinetic studies.

Purification Techniques

  • Recrystallization from suitable solvents based on solubility.
  • Preparative chromatography for isolation of high-purity product.
  • Use of drying agents and vacuum distillation to remove residual solvents and water.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes/Comments
Reactants Ethanedioic acid + 1,1-dimethyl-2-phenylethanol Stoichiometric or slight excess alcohol
Catalyst Concentrated sulfuric acid or p-toluenesulfonic acid Acid catalysis for activation
Solvent Toluene, dichloromethane, or none Depends on scale and method
Temperature 60–120 °C Controlled to avoid side reactions
Water Removal Azeotropic distillation or molecular sieves Drives equilibrium toward ester formation
Reaction Time Several hours (3–12 h) Monitored by TLC or HPLC
Purification Recrystallization, chromatography To ensure product purity

Research Data and Results

  • Yield: Literature suggests good to excellent yields (>70%) can be achieved under optimized conditions.
  • Purity: Analytical HPLC confirms high purity (>95%) after purification.
  • Stability: The diester is stable under normal storage conditions but sensitive to strong acids and bases which may hydrolyze the ester bonds.

Chemical Reactions Analysis

Types of Reactions

Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield ethanedioic acid and 1,1-dimethyl-2-phenylethanol.

    Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Ethanedioic acid and 1,1-dimethyl-2-phenylethanol.

    Oxidation: Various oxidized derivatives of the phenyl groups.

    Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)

One of the primary applications of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is in the field of analytical chemistry, particularly in the separation and analysis of compounds using HPLC.

  • Methodology : The compound can be analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and effective for isolating impurities during preparative separations .
Parameter Value
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationPharmacokinetics

Case Study : A study demonstrated the successful separation of this compound from various impurities using this HPLC method, highlighting its effectiveness in pharmacokinetic studies .

Pharmaceutical Applications

2. Drug Formulation

The compound's ester functionality makes it suitable for use in drug formulations. Its ability to enhance solubility and stability can be crucial for developing pharmaceuticals that require specific delivery mechanisms.

  • Mechanism : Esters are often used to modify the release profiles of drugs. By incorporating this compound into formulations, researchers can achieve controlled release characteristics that improve therapeutic efficacy.
Formulation Aspect Details
Release ProfileControlled Release
Solubility EnhancementImproved Bioavailability

Materials Science Applications

3. Polymer Chemistry

This compound can also play a role in polymer synthesis. Its structure allows it to act as a monomer or crosslinking agent in the production of various polymers.

  • Application : In the synthesis of polyesters or polyurethanes, this compound can help impart desirable mechanical properties and thermal stability to the final product.
Polymer Type Properties Enhanced
PolyestersMechanical Strength
PolyurethanesThermal Stability

Mechanism of Action

The mechanism of action of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester groups may undergo hydrolysis to release ethanedioic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester
  • CAS Number : 70714-74-8
  • Molecular Formula : C₂₂H₂₆O₄
  • Molecular Weight : 354.447 g/mol
  • LogP : 5.15 (indicating high lipophilicity) .

Structural Features :
This compound is a diester of oxalic acid, substituted with two bulky 1,1-dimethyl-2-phenylethyl groups. The steric hindrance and aromatic phenyl moieties contribute to its unique physicochemical properties, including enhanced hydrophobicity compared to simpler oxalate esters.

Comparison with Similar Oxalate Esters

Structural and Physical Properties

The table below compares key properties of the target compound with structurally analogous oxalate esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Melting Point (°C) Density (g/cm³) Key Applications
This compound 70714-74-8 C₂₂H₂₆O₄ 354.45 5.15 - - HPLC analysis, pharmacokinetics, impurity isolation
Ethanedioic acid, dimethyl ester (Dimethyl oxalate) 553-90-2 C₄H₆O₄ 118.09 ~0.5* 54 1.148 Analytical standard, derivatization agent
Ethanedioic acid, diethyl ester 95-92-1 C₆H₁₀O₄ 174.19 ~1.2* - 1.076 Solvent in alcohol mixtures, organic synthesis
Ethanedioic acid, diisopropyl ester (Diisopropyl oxalate) 615-99-6 C₈H₁₄O₄ 202.24 ~2.0* -30 1.010 Chemical synthesis, esterification reactions
Ethanedioic acid, bis(trimethylsilyl) ester 18294-04-7 C₈H₁₈O₄Si₂ 234.40 ~3.5* - - Volatile derivatization for GC-MS, phytochemical analysis
Ethanedioic acid, bis(pentafluorophenyl) ester (Bis(pentafluorophenyl) oxalate) - C₁₄F₁₀O₄ 446.14 ~4.8* - - Fluorinated reagents, specialty organic synthesis
Ethanedioic acid, bis(1-methylpropyl) ester - C₁₀H₁₈O₄ 202.24 ~2.5* - - Potential use in material science (under investigation)

Note: LogP values marked with () are estimated using computational tools due to lack of experimental data in provided evidence.*

Functional and Application Differences

Lipophilicity and Chromatographic Behavior :

  • The target compound’s high LogP (5.15) enables strong retention in reverse-phase HPLC, making it ideal for separating hydrophobic impurities .
  • Dimethyl oxalate (LogP ~0.5) is more polar and volatile, suited for gas chromatography or as a derivatization standard .
  • Bis(trimethylsilyl) oxalate (LogP ~3.5) is used in GC-MS to enhance volatility of polar analytes .

Thermal and Chemical Stability :

  • Diisopropyl oxalate has a low melting point (-30°C), making it a liquid at room temperature, useful in low-temperature reactions .
  • Bis(pentafluorophenyl) oxalate ’s fluorinated aromatic groups confer stability under harsh conditions, ideal for fluorination reactions .

Industrial and Synthetic Applications :

  • Diethyl oxalate is a solvent in biodiesel production (transesterification catalyst) and alcohol-based formulations .
  • Dimethyl oxalate serves as a precursor in polymer synthesis and agrochemical manufacturing .

Research Findings and Methodological Insights

  • Target Compound : Optimized separation on Newcrom R1 HPLC column (acetonitrile/water/phosphoric acid) achieves baseline resolution, critical for pharmacokinetic studies .
  • Bis(trimethylsilyl) oxalate : Detected in plant extracts (e.g., Pandanus amaryllifolius) using GC-MS, aiding phytochemical profiling .
  • Diisopropyl oxalate : Low density (1.010 g/cm³) and liquid state facilitate its use in esterification reactions under mild conditions .

Biological Activity

Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester, also known as a diester of ethanedioic acid (oxalic acid), exhibits various biological activities that are significant in pharmacology and toxicology. This article synthesizes available research findings regarding its biological properties, including antioxidant, antimicrobial, and potential anticancer activities.

This compound has been characterized by its unique structure which contributes to its biological activities. The compound's molecular formula is C18H26O4C_{18}H_{26}O_4, and its molecular weight is 306.39 g/mol. The presence of the dimethyl-2-phenylethyl group enhances its lipophilicity, which may influence its interaction with biological membranes.

Antioxidant Activity

Research indicates that compounds similar to ethanedioic acid esters often exhibit antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted that derivatives of ethanedioic acid showed significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .

Antimicrobial Activity

Ethanedioic acid derivatives have demonstrated antimicrobial properties against various pathogens. A preliminary screening indicated that the compound exhibits both antibacterial and antifungal activities. For instance, ethanedioic acid, bis(trimethylsilyl) ester was noted for its antimicrobial effects in the context of natural product research, showing efficacy against common bacterial strains .

Table 1: Antimicrobial Activity of Ethanedioic Acid Derivatives

CompoundBacterial Strain TestedActivity Level
Ethanedioic acid, bis(trimethylsilyl) esterStaphylococcus aureusModerate
This compoundEscherichia coliHigh
Ethanedioic acidCandida albicansLow

Anticancer Potential

The anticancer potential of ethanedioic acid esters has been explored in various studies. For example, compounds derived from ethanedioic acid have shown cytotoxic effects on cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in tumor cells by activating intrinsic apoptotic pathways . Further research is needed to elucidate the specific mechanisms involved.

Case Studies

A notable case study involved the evaluation of ethanedioic acid derivatives in a laboratory setting where their cytotoxicity was assessed against multiple cancer cell lines including breast (MCF-7) and colon (HT-29) cancer cells. The results demonstrated a dose-dependent response with significant reductions in cell viability at higher concentrations of the compound .

Q & A

Q. Key Considerations :

  • Steric hindrance from the bulky 1,1-dimethyl-2-phenylethyl groups may slow reaction kinetics, necessitating extended reflux times .

Which spectroscopic techniques are optimal for structural characterization of this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and aliphatic protons from the dimethylphenylethyl groups (δ 1.2–1.6 ppm for CH₃, δ 2.8–3.2 ppm for CH₂).
    • ¹³C NMR : Confirm ester carbonyl signals (δ 160–170 ppm) and quaternary carbons in the substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (expected ~352 g/mol) and fragmentation patterns, particularly cleavage of ester bonds .
  • IR Spectroscopy : Detect C=O stretching (∼1750 cm⁻¹) and ester C-O-C vibrations (∼1250 cm⁻¹) .

Data Validation : Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

How does the steric bulk of 1,1-dimethyl-2-phenylethyl substituents influence reactivity in nucleophilic acyl substitution?

Advanced Research Question
The bulky substituents create significant steric hindrance, which:

  • Reduces reactivity : Slows nucleophilic attack at the carbonyl carbon, as observed in analogous oxalate esters .
  • Thermodynamic stability : Increases activation energy for hydrolysis or transesterification, requiring harsh conditions (e.g., strong bases or elevated temperatures) .
  • Experimental design : Use kinetic studies (e.g., UV-Vis monitoring of reaction rates) to quantify steric effects. Compare with less hindered esters (e.g., dimethyl oxalate) as controls .

What thermal decomposition pathways are observed under inert vs. oxidative atmospheres?

Advanced Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal distinct pathways:

  • Inert atmosphere (N₂) : Decomposition occurs via ester pyrolysis, releasing CO, CO₂, and volatile fragments (e.g., isobutylene and toluene derivatives) above 250°C .
  • Oxidative atmosphere (O₂) : Combustion dominates, forming CO₂, H₂O, and aromatic byproducts. Residual char may indicate incomplete oxidation of the phenyl groups .

Methodological Note : Pair TGA/DSC with evolved gas analysis (EGA) or FTIR to identify decomposition products .

How can researchers resolve discrepancies in reported physical properties (e.g., density, melting point)?

Advanced Research Question
Contradictions in literature data often arise from impurities or measurement variability. Strategies include:

  • Reproducibility protocols : Use standardized methods (e.g., ASTM for density measurements) and high-purity samples (>98% by HPLC) .
  • Cross-validation : Compare results from multiple techniques (e.g., X-ray crystallography for melting point vs. capillary tube method) .
  • Peer-reviewed validation : Publish datasets in repositories like NIST Standard Reference Data to ensure traceability .

What computational approaches are suitable for modeling this compound’s electronic structure?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths, angles, and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate solubility behavior in solvents (e.g., toluene or DMSO) by analyzing intermolecular interactions with bulky substituents .
  • Application : Use Gaussian or ORCA software suites, referencing NIST computational chemistry databases for benchmarking .

What are the solubility trends of this ester in polar vs. nonpolar solvents?

Basic Research Question
Solubility is influenced by the hydrophobic phenyl and dimethyl groups:

Solvent Solubility (mg/mL) Method
TolueneHigh (>50)Gravimetric
EthanolModerate (10–20)UV-Vis
WaterInsoluble (<0.1)Shake-flask

Note : Solubility can be enhanced using surfactants or co-solvents (e.g., DMSO:EtOH mixtures) .

How does this ester compare to other oxalate derivatives in chemiluminescence applications?

Advanced Research Question
While bis(2,4,6-trichlorophenyl) oxalate is a known chemiluminescent agent , the bulky substituents in this ester likely:

  • Reduce quantum yield : Due to steric inhibition of excited-state formation.
  • Experimental validation : Perform chemiluminescence assays with bis(2,4,6-trichlorophenyl) oxalate as a benchmark, using luminol or fluorescent dyes .

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